(5-Cyclopentyl-2-fluorophenyl)boronic acid
Description
(5-Cyclopentyl-2-fluorophenyl)boronic acid is an aromatic boronic acid derivative characterized by a cyclopentyl substituent at the 5-position and a fluorine atom at the 2-position of the phenyl ring. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols and other nucleophiles .
Properties
Molecular Formula |
C11H14BFO2 |
|---|---|
Molecular Weight |
208.04 g/mol |
IUPAC Name |
(5-cyclopentyl-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C11H14BFO2/c13-11-6-5-9(7-10(11)12(14)15)8-3-1-2-4-8/h5-8,14-15H,1-4H2 |
InChI Key |
BDDDYWRSRFIRAM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2CCCC2)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (5-Cyclopentyl-2-fluorophenyl)boronic acid typically involves the hydroboration of an appropriate precursor, such as a fluorinated phenyl derivative, followed by oxidation to yield the boronic acid. One common method involves the use of borane reagents, which add across the double bonds of alkenes or alkynes to form organoboranes. These intermediates can then be oxidized to produce the desired boronic acid .
Industrial Production Methods
Industrial production of boronic acids often involves the use of organometallic intermediates, such as organolithium or organomagnesium compounds, which react with boron-containing reagents to form boronic esters. These esters are then hydrolyzed to yield the boronic acid. This method is scalable and can be adapted for the production of various boronic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopentyl-2-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The boronic acid group can be replaced by other functional groups through various substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, are used to oxidize boronic acids to phenols.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
(5-Cyclopentyl-2-fluorophenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: Boronic acids are used in the design of enzyme inhibitors and other bioactive molecules.
Material Science: Employed in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of (5-Cyclopentyl-2-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the new carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst .
Comparison with Similar Compounds
Table 1: Comparative Properties of Selected Boronic Acids
*Estimated pKa values based on substituent effects .
†Predicted due to fluorine’s through-space stabilization .
‡Moderate solubility inferred from cyclopentyl’s lipophilicity .
§Low solubility observed in RPMI culture medium .
Electronic and Acidity Differences
Fluorine substituents exert both inductive (electron-withdrawing) and through-space effects. In 2-fluorophenyl boronic acids, the fluorine atom stabilizes the boronate conjugate base via electrostatic interactions, leading to pKa values (~8.5) comparable to non-fluorinated analogs . This contrasts with 3-AcPBA (pKa ~9.5), which is less suited for physiological applications due to reduced ionization at neutral pH . Borinic acids (e.g., diphenylborinic acid) exhibit even lower pKa (~6.0) and higher association constants for diols, attributed to reduced steric hindrance and enhanced Lewis acidity .
Biological Activity
(5-Cyclopentyl-2-fluorophenyl)boronic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Overview of Boronic Acids
Boronic acids are known for their ability to form reversible covalent bonds with diols, which has made them valuable in drug discovery and development. They have been utilized in various therapeutic areas, including cancer treatment, diabetes management, and as enzyme inhibitors. The unique structure of this compound enhances its interaction with biological targets due to the presence of both a cyclopentyl group and a fluorine atom.
The mechanism by which this compound exerts its biological effects primarily involves its ability to inhibit specific enzymes. Boronic acids can act as transition state analogs, binding to the active site of serine proteases and other enzymes. This binding can lead to the inhibition of enzymatic activity, which is crucial for various cellular processes.
Biological Activity
1. Enzyme Inhibition
Research indicates that boronic acids, including this compound, can selectively inhibit enzymes such as hormone-sensitive lipase (HSL) and various serine proteases. For instance, studies have shown that certain boronic acids exhibit significant inhibitory activity against HSL, which is involved in lipid metabolism. Such inhibition could potentially aid in treating metabolic disorders like obesity and diabetes .
2. Antiviral Properties
Recent investigations have highlighted the antiviral potential of boronic acid derivatives against various viruses, including Dengue virus (DENV). Compounds with boronic acid moieties have demonstrated efficacy in inhibiting viral replication in human primary monocyte-derived dendritic cells (MDDCs), suggesting a promising avenue for developing antiviral therapies .
Table 1: Summary of Biological Activities
Case Studies
- Inhibition of Hormone-Sensitive Lipase : A study explored the use of boronic acids as selective inhibitors of HSL, leading to decreased plasma free fatty acid levels. This suggests potential applications in treating insulin resistance and related metabolic disorders .
- Antiviral Efficacy : A series of experiments demonstrated that compounds containing boronic acid can inhibit DENV replication effectively in vitro. This finding supports the hypothesis that boronic acids could serve as a scaffold for developing new antiviral agents .
- Peptide Boronic Acids : Research has shown that peptide-based boronic acids can form stable complexes with target proteins, leading to enhanced selectivity and potency against specific enzymes involved in disease pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
